4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
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Overview
Description
4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group is often introduced through nucleophilic substitution reactions.
Formation of the Methylsulfanyl Linkage: The methylsulfanyl linkage can be formed through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group is often involved in electron transfer processes, while the triazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, nitrophenyl group, and methylsulfanyl linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10(2)8-13-15-16-14(17(13)3)21-9-11-4-6-12(7-5-11)18(19)20/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFTISHWSOXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(N1C)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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